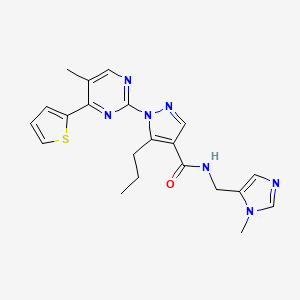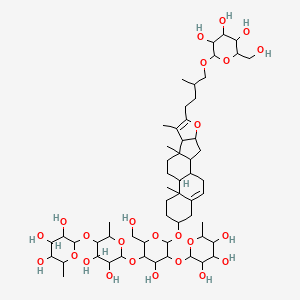
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
Übersicht
Beschreibung
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 1040275-55-5 . It has a molecular weight of 176.02 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of triazole compounds, including this compound, has been a subject of interest in modern synthetic organic transformations . For instance, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Molecular Structure Analysis
Triazole compounds, including this compound, are five-membered heterocycles containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds have been known to react with a variety of substances. For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
This compound is a solid compound that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 176.02 .Wissenschaftliche Forschungsanwendungen
Generation and Cycloaddition Reactions
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole has been used in the generation and cycloaddition reactions of triazole analogues of o-quinodimethane. These reactions have led to the creation of various Diels-Alder cycloadducts, which are significant in synthetic chemistry (Mertzanos et al., 1992).
Inhibition Properties and Molecular Docking Studies
This compound has been synthesized under green chemistry conditions, avoiding the use of solvents and catalysts. It exhibits significant inhibition activities on xanthine oxidase (XO) enzyme, which is crucial in medicinal chemistry (Yagiz et al., 2021).
Electron-Attracting Power in Five-Membered Rings
Studies on the kinetics of reactions with various bromo-triazoles, including this compound, have provided insights into the electron-releasing and electron-attracting power of nitrogen atoms in five-membered rings, which is valuable in the field of physical organic chemistry (Barlin, 1967).
Synthesis and Antitubercular Activity
This compound has been used in the synthesis of triazole-linked coumarins, exhibiting promising antitubercular activity. Such research is vital in the development of new treatments for tuberculosis (Anand et al., 2016).
Anticancer Activity
Research involving the synthesis and biological evaluation of triazole-oxazinones, including derivatives of this compound, has led to the discovery of compounds with significant anticancer activity (Nagavelli et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The synthesis of triazole compounds, including 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, continues to be a subject of interest in modern synthetic organic transformations . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
Eigenschaften
IUPAC Name |
5-bromo-1,4-dimethyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)8(2)7-6-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVNHCHZNVNYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738611 | |
| Record name | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040275-55-5 | |
| Record name | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B3026571.png)






![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)



